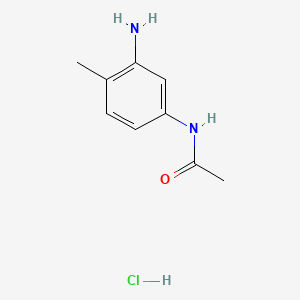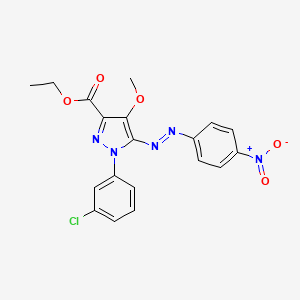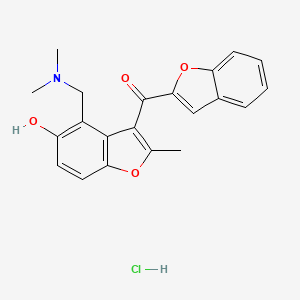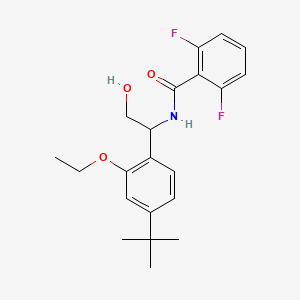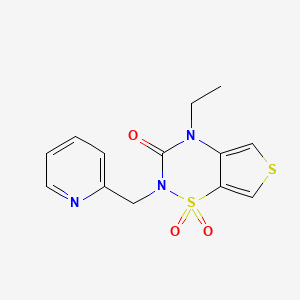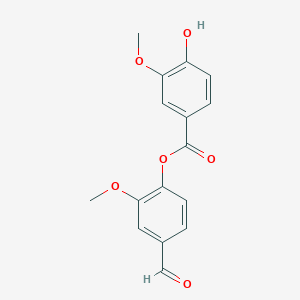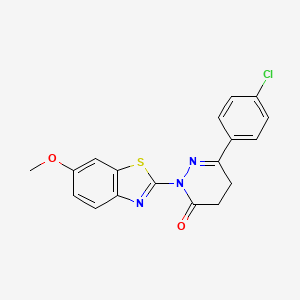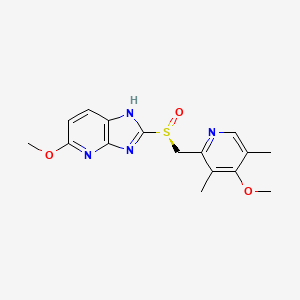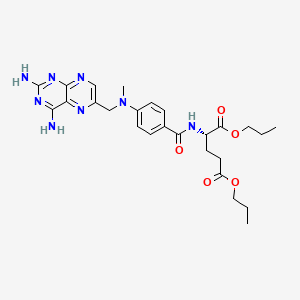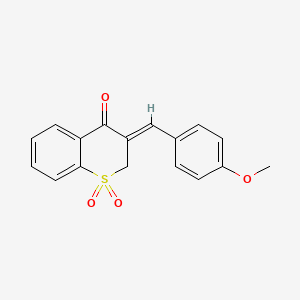
6-((2-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a methoxyphenyl group attached to the methylene bridge
Preparation Methods
The synthesis of 6-((2-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate to form the thiazole ring. The final step involves the formation of the triazole ring through a cyclization reaction with hydrazine hydrate under acidic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6-((2-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-((2-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-((2-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6-((2-Methoxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one can be compared with other thiazolotriazole compounds, such as:
6-((2-Hydroxyphenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.
6-((2-Chlorophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one:
6-((2-Nitrophenyl)methylene)-3-phenylthiazolo(2,3-c)-1,2,4-triazol-5(6H)-one: The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
95356-84-6 |
|---|---|
Molecular Formula |
C18H13N3O2S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(6E)-6-[(2-methoxyphenyl)methylidene]-3-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
InChI |
InChI=1S/C18H13N3O2S/c1-23-14-10-6-5-9-13(14)11-15-17(22)21-16(19-20-18(21)24-15)12-7-3-2-4-8-12/h2-11H,1H3/b15-11+ |
InChI Key |
CTPNSKRGCSPDNO-RVDMUPIBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N3C(=NN=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



